1-Bromo-4-(1-cyclohexylethyl)benzene
Description
1-Bromo-4-(1-cyclohexylethyl)benzene is an aryl bromide featuring a benzene ring substituted with a bromine atom at the 1-position and a branched 1-cyclohexylethyl group at the 4-position. The cyclohexylethyl substituent introduces significant steric bulk and hydrophobicity, influencing the compound’s reactivity, solubility, and applications in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-(1-cyclohexylethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h7-12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNBCARTVVGIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-cyclohexylethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-cyclohexylethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction typically proceeds under mild conditions, with the bromine selectively substituting a hydrogen atom at the para position of the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1-cyclohexylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The cyclohexyl group can be oxidized to form cyclohexanone derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, KOtBu, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: KMnO4, often in aqueous or acidic conditions.
Reduction: LiAlH4, usually in anhydrous ether solvents
Major Products:
Substitution: 4-(1-cyclohexylethyl)phenol, 4-(1-cyclohexylethyl)aniline.
Oxidation: 4-(1-cyclohexylethyl)benzaldehyde, 4-(1-cyclohexylethyl)benzoic acid.
Reduction: 4-(1-cyclohexylethyl)benzene
Scientific Research Applications
1-Bromo-4-(1-cyclohexylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-cyclohexylethyl)benzene primarily involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile and reaction conditions. The cyclohexylethyl group can also influence the reactivity and selectivity of the compound in different chemical environments .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 1-Bromo-4-(1-cyclohexylethyl)benzene with its analogs:
Key Observations :
Reactivity in Cross-Coupling Reactions
Aryl bromides are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura). The electronic and steric profiles of substituents influence reaction efficiency:
- 1-Bromo-4-cyclohexylbenzene : The cyclohexyl group’s moderate steric bulk allows efficient coupling, as seen in palladium-catalyzed reactions .
- 1-Bromo-4-(difluoromethoxy)benzene : Electron-withdrawing -OCHF₂ groups activate the bromine for faster oxidative addition to catalysts .
- Target Compound : The 1-cyclohexylethyl group may reduce reaction rates due to steric hindrance, necessitating optimized conditions (e.g., bulky ligands or elevated temperatures).
Biological Activity
1-Bromo-4-(1-cyclohexylethyl)benzene, with the molecular formula C14H19Br, is a brominated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound features a bromine atom attached to a benzene ring at the para position relative to a 1-cyclohexylethyl group. The presence of the bromine atom makes it an electrophilic species, which enhances its reactivity in substitution reactions. This electrophilicity allows it to participate in various chemical transformations, such as nucleophilic substitutions and coupling reactions, making it a valuable intermediate in organic synthesis.
- Electrophilic Nature : The bromine atom activates the benzene ring towards nucleophilic attack.
- Substitution Reactions : It can undergo nucleophilic substitution with reagents like sodium hydroxide or potassium tert-butoxide.
- Oxidation and Reduction : The cyclohexyl group can be oxidized to form ketone derivatives, while the bromine can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures often possess significant antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
There is growing interest in the potential anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various brominated compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition for certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Evaluation : In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines. The mechanism was hypothesized to involve increased reactive oxygen species (ROS) levels leading to oxidative damage in cancer cells.
- Toxicological Assessment : Toxicity studies have been conducted to assess the safety profile of this compound. Acute toxicity tests on animal models indicated a median lethal dose (LD50) that suggests moderate toxicity, warranting further investigation into its safety for therapeutic use.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Bromobenzene | C6H5Br | Limited antimicrobial activity | Less sterically hindered |
| 4-Bromo-1-cyclohexylbenzene | C12H15Br | Moderate antimicrobial properties | Lacks ethyl group |
| 1-Bromo-4-(1-cyclopropylethyl)benzene | C14H19Br | Potential anticancer activity | Similar structure but different substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
